

In-Depth Technical Guide: 3-Bromo-5-fluorobenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzonitrile

Cat. No.: B1333829

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthetic utility, and handling of **3-Bromo-5-fluorobenzonitrile**, a key building block in modern medicinal chemistry and materials science.

Core Compound Properties

3-Bromo-5-fluorobenzonitrile (CAS No. 179898-34-1) is a halogenated aromatic nitrile widely utilized as a versatile intermediate in organic synthesis.^{[1][2][3]} Its structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for constructing complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery.^[4] The nitrile group itself is a versatile functional handle that can be converted into amines, carboxylic acids, or amides.

Quantitative Data Summary

The key physicochemical properties of **3-Bromo-5-fluorobenzonitrile** are summarized in the table below for easy reference.

| Property | Value | Source(s) |
|---------------------------------------|--|-----------|
| Molecular Weight | 200.01 g/mol | [2][3] |
| Molecular Formula | C ₇ H ₃ BrFN | [2][3] |
| CAS Number | 179898-34-1 | [2] |
| Physical State | Solid | |
| Melting Point | 43 °C | [3] |
| Boiling Point | 218.7±20.0 °C (Predicted) | [3] |
| Density | 1.69±0.1 g/cm ³ (Predicted) | [3] |
| XLogP3 | 2.4 | [2][3] |
| Topological Polar Surface Area (TPSA) | 23.8 Å ² | [2] |

Synthetic Applications and Experimental Protocols

The primary application of **3-Bromo-5-fluorobenzonitrile** in research and development is as a scaffold in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental for the formation of new carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, a common application for this compound, to form a substituted biphenyl derivative.

Objective: To synthesize 3-fluoro-5-(aryl)benzonitrile from **3-Bromo-5-fluorobenzonitrile** and an arylboronic acid.

Materials:

- **3-Bromo-5-fluorobenzonitrile**

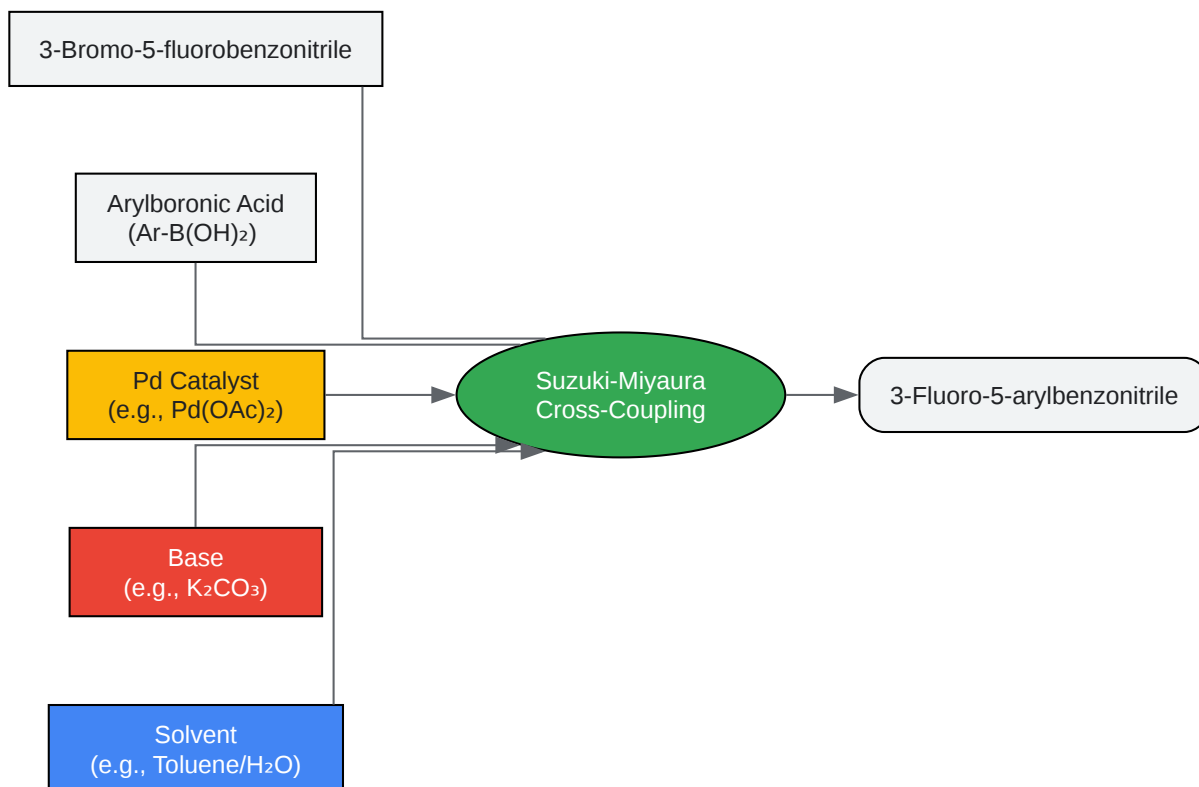
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- A phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a more specialized ligand if needed)
- A base, such as Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
- Anhydrous solvent system (e.g., a mixture of Toluene and Water, or Dioxane and Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-Bromo-5-fluorobenzonitrile** (1.0 equivalent).
- **Addition of Reagents:** Add the arylboronic acid (1.2-1.5 equivalents) and the base (2.0-3.0 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure anaerobic conditions.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the phosphine ligand (if not using a pre-formed complex). Then, add the degassed solvent system via syringe.
- **Reaction:** Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.

Visualizing Synthetic Pathways

Diagrams are essential for illustrating the logical flow of synthetic transformations. Below is a representation of the Suzuki-Miyaura coupling reaction workflow described in the protocol.



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Caption: Suzuki-Miyaura cross-coupling workflow.

Safety and Handling

3-Bromo-5-fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE),

including safety goggles, gloves, and a lab coat.[5] Store the compound in a cool, dry place away from incompatible materials.

This technical guide provides foundational information for professionals working with **3-Bromo-5-fluorobenzonitrile**. For specific applications, further consultation of peer-reviewed literature and safety data sheets is strongly recommended.

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References

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